![molecular formula C8H3BrN2S B13365009 5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
5-Bromobenzo[d]thiazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromobenzo[d]thiazole-4-carbonitrile is a heterocyclic compound that features a bromine atom and a cyano group attached to a benzothiazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including materials science and medicinal chemistry. The presence of both electron-withdrawing groups (bromine and cyano) makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[d]thiazole-4-carbonitrile typically involves the cyanation of 4-bromobenzo[d]thiazole. One common method includes the reaction of 4-bromobenzo[d]thiazole with copper(I) cyanide in dimethylformamide (DMF) at elevated temperatures . This reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by a cyano group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like copper(I) cyanide.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromobenzo[d]thiazole-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Electrophilic Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) cyanide in DMF for cyanation.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of appropriate ligands and bases.
Major Products Formed:
Nucleophilic Substitution: Cyano derivatives.
Electrophilic Substitution: Nitro or sulfonyl derivatives.
Cross-Coupling Reactions: Various biaryl or styryl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromobenzo[d]thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of anticancer or antimicrobial agents.
Wirkmechanismus
The mechanism of action of 5-Bromobenzo[d]thiazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups can enhance its binding affinity and selectivity. In materials science, its electron-accepting properties can facilitate charge transfer processes, making it useful in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
5-Chlorobenzo[d]thiazole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
5-Fluorobenzo[d]thiazole-4-carbonitrile: Contains a fluorine atom instead of bromine.
Benzo[d]thiazole-4-carbonitrile: Lacks the halogen substituent.
Uniqueness: 5-Bromobenzo[d]thiazole-4-carbonitrile is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as cross-coupling, that are not as readily accessible with other halogen substituents. The combination of bromine and cyano groups also enhances its electron-withdrawing properties, making it a valuable building block for the synthesis of electron-deficient heterocycles .
Eigenschaften
Molekularformel |
C8H3BrN2S |
|---|---|
Molekulargewicht |
239.09 g/mol |
IUPAC-Name |
5-bromo-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H3BrN2S/c9-6-1-2-7-8(5(6)3-10)11-4-12-7/h1-2,4H |
InChI-Schlüssel |
FAUKSJVQXUSQOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1SC=N2)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13364932.png)
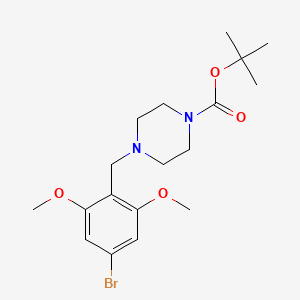
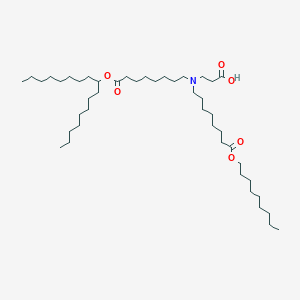
![3-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364953.png)
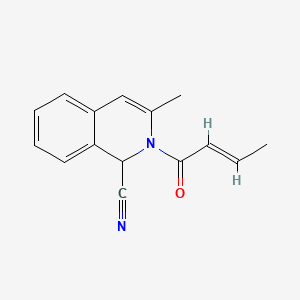
![3-[(Benzylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364969.png)
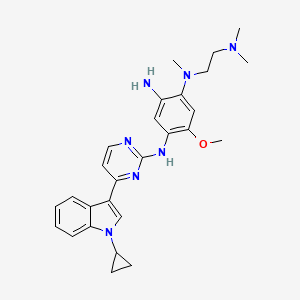



![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)

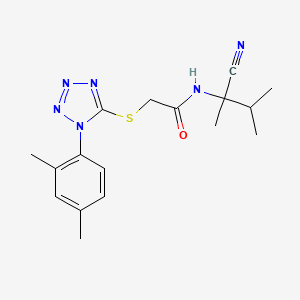
![3-[(Methylsulfanyl)methyl]-6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365021.png)
